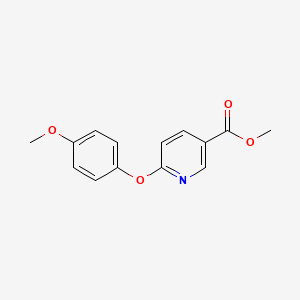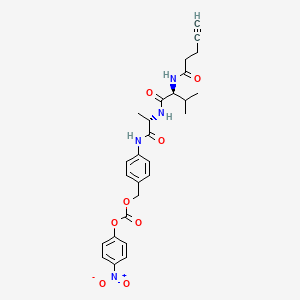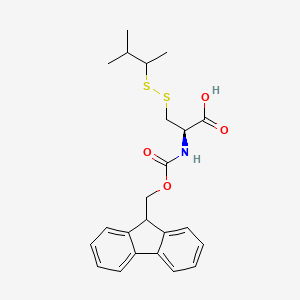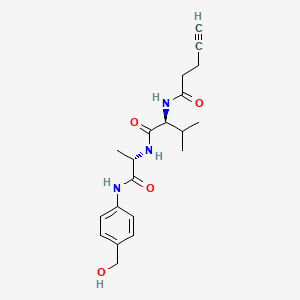
Fmoc-L-Arg(Bzl)(Pbf)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-L-Arg(Bzl)(Pbf)-OH: is a derivative of the amino acid arginine, modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, benzyl (Bzl) group, and 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protecting group for the amino terminus, while the Pbf group protects the guanidino side chain of arginine.
Mechanism of Action
Target of Action
Fmoc-L-Arg(Bzl)(Pbf)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides that require the incorporation of the arginine residue . The role of this compound is to provide a protected form of the arginine amino acid that can be incorporated into the peptide chain and later deprotected .
Mode of Action
The compound this compound interacts with its targets through a process known as Solid Phase Peptide Synthesis (SPPS) . In this process, the Fmoc group of the compound is removed, allowing the free amine group of the arginine residue to form a peptide bond with the carboxyl group of the next amino acid in the sequence . The Bzl and Pbf groups remain attached to the arginine residue during this process, protecting the guanidine group of the arginine from reacting .
Biochemical Pathways
The main biochemical pathway affected by this compound is the synthesis of peptides . The compound allows for the specific incorporation of the arginine residue into the peptide chain, influencing the structure and function of the resulting peptide .
Pharmacokinetics
It’s worth noting that the compound’s properties, such as its stability and solubility, can impact its effectiveness in peptide synthesis .
Result of Action
The result of the action of this compound is the successful incorporation of the arginine residue into the peptide chain . This can influence the biological activity of the peptide, as arginine is often involved in protein-protein interactions and can carry a positive charge at physiological pH .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can impact the efficiency of the Fmoc deprotection and peptide bond formation processes . Additionally, the choice of solvent can affect the solubility of the compound and thus the efficiency of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Arg(Bzl)(Pbf)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-arginine is protected using the Fmoc group. This is achieved by reacting L-arginine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Protection of the Guanidino Group: The guanidino group of arginine is protected using the Pbf group. This is done by reacting the Fmoc-protected arginine with Pbf-chloride in the presence of a base like triethylamine.
Protection of the Carboxyl Group: The carboxyl group is often protected using a benzyl ester (Bzl) group. This is achieved by esterification with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization, recrystallization, and chromatography.
Quality Control: The final product undergoes rigorous quality control tests, including high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure its purity and identity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF). The Pbf group can be removed using trifluoroacetic acid (TFA) in the presence of scavengers like triisopropylsilane (TIPS).
Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; TFA with TIPS for Pbf removal.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Major Products:
Deprotection: Free amino group and guanidino group.
Coupling: Formation of peptide bonds leading to longer peptide chains.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-L-Arg(Bzl)(Pbf)-OH is widely used in the synthesis of peptides and proteins, particularly in SPPS.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biology:
Protein Engineering: Used in the synthesis of modified proteins for research and therapeutic purposes.
Biomarker Discovery: Helps in the synthesis of peptides used as biomarkers for disease detection.
Medicine:
Therapeutic Peptides: Used in the synthesis of peptides with therapeutic potential, such as antimicrobial peptides and enzyme inhibitors.
Industry:
Biotechnology: Employed in the production of synthetic peptides for various industrial applications, including enzyme substrates and inhibitors.
Comparison with Similar Compounds
Fmoc-L-Arg(Pbf)-OH: Similar to Fmoc-L-Arg(Bzl)(Pbf)-OH but lacks the benzyl ester group.
Fmoc-L-Arg(Boc)-OH: Uses tert-butyloxycarbonyl (Boc) as the protecting group for the guanidino side chain instead of Pbf.
Fmoc-L-Arg(Mtr)-OH: Uses methoxytrimethylbenzene sulfonyl (Mtr) as the protecting group for the guanidino side chain.
Uniqueness:
This compound: is unique due to the combination of Fmoc, benzyl ester, and Pbf protecting groups, providing enhanced stability and selectivity during peptide synthesis.
Properties
IUPAC Name |
(2S)-5-[[N'-benzyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H46N4O7S/c1-25-26(2)37(27(3)33-22-41(4,5)52-36(25)33)53(49,50)45-39(43-23-28-14-7-6-8-15-28)42-21-13-20-35(38(46)47)44-40(48)51-24-34-31-18-11-9-16-29(31)30-17-10-12-19-32(30)34/h6-12,14-19,34-35H,13,20-24H2,1-5H3,(H,44,48)(H,46,47)(H2,42,43,45)/t35-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPHHMKBTYTFRC-DHUJRADRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H46N4O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
738.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














